2-Thienylalanine

Description

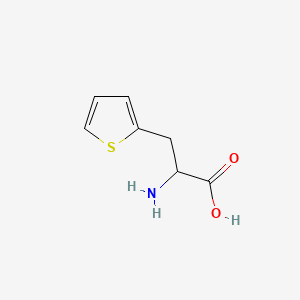

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOFYLAWDLQMBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862813 | |

| Record name | 2-Thienylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Faintly beige powder; [Sigma-Aldrich MSDS] | |

| Record name | beta-2-Thienyl-DL-alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12296 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2021-58-1, 139-86-6 | |

| Record name | 2-Thienylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2021-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thienylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-2-Thienyl-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002021581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thienylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thienylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-2-thienyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-thienyl)alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-2-THIENYL-DL-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZK0RDK1XB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Thienylalanine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of 2-Thienylalanine. The information is curated for professionals in research and development, offering detailed data and insights into this non-proteinogenic amino acid.

Chemical and Physical Properties

This compound, a derivative of the amino acid alanine, incorporates a thiophene ring.[1] It is typically a white to off-white crystalline solid.[2] The quantitative chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO₂S | [3][4][5] |

| Molecular Weight | 171.22 g/mol | [3][4][5] |

| Melting Point | 255-263 °C (decomposes) | [6] |

| Boiling Point | 311.3 ± 32.0 °C at 760 mmHg | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Water Solubility | Slightly soluble; 0.15 M | [2][4][6] |

| Flash Point | 142.1 ± 25.1 °C | [4] |

| Refractive Index | 1.598 | [4] |

| PSA (Polar Surface Area) | 91.6 Ų | [3][5] |

| XLogP3 | -1.7 | [2][3] |

Chemical Structure and Identifiers

The structural identity of this compound is well-defined by various chemical nomenclature systems. It is an amino acid that contains a thiophene side chain.[1]

| Identifier | Value | Source(s) |

| IUPAC Name | 2-amino-3-thiophen-2-ylpropanoic acid | [1][3][5] |

| SMILES | C1=CSC(=C1)CC(C(=O)O)N | [3][5] |

| InChI | InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10) | [1][3] |

| InChIKey | WTOFYLAWDLQMBZ-UHFFFAOYSA-N | [3] |

| CAS Number | 2021-58-1 | [3][4] |

| Synonyms | β-2-Thienyl-DL-alanine, 2-Thiophenealanine, alpha-Amino-2-thiophenepropanoic acid | [3][4] |

Biological Activity and Mechanism of Action

This compound is recognized as a phenylalanine antagonist.[1] Its structural similarity to phenylalanine allows it to interfere with metabolic pathways that utilize the natural amino acid.

Inhibition of Bacterial Growth: One of the most well-documented activities of this compound is its ability to inhibit bacterial growth.[7] It is incorporated into proteins in place of phenylalanine, leading to the formation of non-functional proteins.[7] This mechanism is the basis for its use in the Guthrie test, a microbiological assay used to screen for phenylketonuria (PKU).[1][7] In the presence of high levels of phenylalanine, as seen in the blood of PKU patients, the inhibitory effect of this compound is overcome, allowing for bacterial growth.[7]

Enzyme Inhibition: this compound also acts as a competitive inhibitor of enzymes that process phenylalanine. It has been shown to inhibit hepatic phenylalanine hydroxylase, the enzyme deficient in PKU, and to a lesser extent, the intestinal transport of phenylalanine.[8] The inhibitory effects on these processes, however, may be limited by its rapid metabolism.[8]

Synthesis and Analysis

Experimental Protocols for Synthesis: Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively available in the provided search results. However, the literature describes several established routes for the synthesis of L-thienylalanines, including:

-

The Hydantoin Route: This method involves the use of 5-thienylmethylhydantoin as a precursor.[9]

-

The Azlactone Route: Another established chemical synthesis pathway.[9]

-

Biotechnical Preparation: An innovative approach involves the transamination of the enol form of 2-hydroxy-3-thienylacrylic acids using biotransformation, with L-aspartic or L-glutamic acid as an amino donor.[9] An improved synthesis of beta-2-thienylalanine was described as early as 1946.[10]

Analytical Methods: The characterization of this compound involves standard analytical techniques to confirm its structure and purity. Spectral data available from public repositories include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectra are available.[3]

-

Mass Spectrometry (MS): GC-MS and MS-MS data have been reported.[3]

-

Infrared (IR) Spectroscopy: FTIR spectra are also available for characterization.[3]

Safety and Handling

This compound is classified with the following GHS hazard statements:

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this compound.[2] It should be handled in a well-ventilated area.

Conclusion

This compound is a non-proteinogenic amino acid with significant biological activity as a phenylalanine antagonist. Its chemical and structural properties are well-characterized, making it a valuable tool in biochemical research, particularly in studies related to amino acid metabolism and protein synthesis. Its application in the Guthrie test for PKU screening highlights its utility in clinical diagnostics. Further research into its synthesis and biological effects could open new avenues for its application in drug development and biotechnology.

References

- 1. β-2-Thienylalanine - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. This compound | C7H9NO2S | CID 91444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-2-THIENYLALANINE | 22951-96-8 [chemicalbook.com]

- 7. biology.stackexchange.com [biology.stackexchange.com]

- 8. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP0581250A2 - Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use - Google Patents [patents.google.com]

- 10. An improved synthesis of beta-2-thienylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 2-Thienylalanine: A Technical Guide for Researchers

An In-depth Examination of a Potent Phenylalanine Antagonist

Introduction

2-Thienylalanine is a non-proteinogenic amino acid, structurally analogous to the essential amino acid phenylalanine, where the phenyl group is replaced by a thiophene ring. This structural similarity is the basis of its primary biological activity as a competitive antagonist of phenylalanine. Its ability to interfere with metabolic pathways and protein synthesis that are dependent on phenylalanine has led to its application in a range of research and diagnostic contexts, most notably in the microbiological screening for phenylketonuria (PKU). This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its mechanism of action, quantitative data on its effects, detailed experimental protocols, and its impact on cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the application and study of this intriguing amino acid analogue.

Core Biological Activities

The primary biological activities of this compound stem from its role as a competitive antagonist of L-phenylalanine. This antagonism manifests in several key biological processes:

-

Inhibition of Bacterial Growth: this compound can be incorporated into bacterial proteins in place of phenylalanine. This substitution results in the formation of non-functional proteins, leading to the inhibition of bacterial growth. This principle is famously exploited in the Guthrie test for the diagnosis of phenylketonuria (PKU). In this test, the growth of Bacillus subtilis is inhibited by this compound in the culture medium. However, in the presence of high levels of phenylalanine, as found in the blood of PKU patients, the inhibitory effect is overcome, and the bacteria can grow.

-

Enzyme Inhibition: this compound acts as a competitive inhibitor of phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine. This inhibition can lead to a buildup of phenylalanine, mimicking the biochemical phenotype of PKU in experimental models.

-

Inhibition of Amino Acid Transport: this compound can compete with phenylalanine for uptake by amino acid transporters in the intestine and other tissues. This can reduce the absorption and cellular uptake of phenylalanine.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of this compound.

| Enzyme Inhibition Data | |

| Target Enzyme | Phenylalanine Hydroxylase (rat liver) |

| Inhibition Type | Competitive |

| Apparent Km (no inhibitor) | 0.61 mM |

| Apparent Km (with 24 mM this compound) | 2.70 mM |

| Vmax | No significant change |

| Reference | [1][2] |

| Enzyme Inhibition Data | |

| Target Enzyme | Phenylalanine Hydroxylase (rat kidney) |

| Inhibition Type | Competitive |

| Apparent Km (no inhibitor) | 0.50 mM |

| Apparent Km (with 24 mM this compound) | 1.60 mM |

| Vmax | No significant change |

| Reference | [1][2] |

| Intestinal Transport Inhibition Data | |

| Transport Process | Intestinal absorption of Phenylalanine |

| Inhibition Type | Competitive |

| Ki Value | 81 mM |

| Reference | [1][2] |

Experimental Protocols

Protocol 1: Guthrie Test for Phenylketonuria Screening

This protocol describes the bacterial inhibition assay for the semi-quantitative detection of elevated phenylalanine levels in newborn blood samples.[3][4]

Materials:

-

Sterile filter paper discs (Guthrie cards)

-

Blood lancet for heel prick

-

Agar plates containing a minimal growth medium

-

Spore suspension of Bacillus subtilis

-

β-2-Thienylalanine solution

-

Phenylalanine standards of known concentrations

-

Incubator at 37°C

-

Ruler or caliper for measuring zone of inhibition/growth

Procedure:

-

Sample Collection: A few drops of blood are collected from a heel prick of the newborn onto a designated area of a sterile filter paper disc (Guthrie card). The blood spot is allowed to air dry completely.

-

Preparation of Assay Plates: A minimal agar medium is prepared and autoclaved. After cooling to approximately 50°C, a spore suspension of Bacillus subtilis and a solution of β-2-Thienylalanine are added to the agar to achieve a final concentration that is inhibitory to bacterial growth. The agar is then poured into sterile petri dishes and allowed to solidify.

-

Application of Samples and Standards: A small disc is punched out from the dried blood spot on the Guthrie card and placed onto the surface of the agar plate. Discs prepared from blood samples with known concentrations of phenylalanine (standards) are also placed on the same plate to create a standard curve.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Data Analysis: After incubation, the plates are examined for bacterial growth. In the absence of elevated phenylalanine, the β-2-Thienylalanine in the agar will inhibit the growth of Bacillus subtilis. If the blood sample contains high levels of phenylalanine, it will counteract the inhibitory effect of β-2-Thienylalanine, and a zone of bacterial growth will be observed around the disc. The diameter of the growth zone is proportional to the concentration of phenylalanine in the blood sample. The phenylalanine level in the newborn's blood is estimated by comparing the diameter of the growth zone of the patient's sample to the diameters of the growth zones of the phenylalanine standards.

Protocol 2: In Vitro Phenylalanine Hydroxylase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on the activity of phenylalanine hydroxylase (PAH). The assay measures the production of tyrosine from phenylalanine.

Materials:

-

Purified or recombinant phenylalanine hydroxylase (PAH)

-

L-Phenylalanine solution (substrate)

-

This compound solution (inhibitor)

-

Tetrahydrobiopterin (BH4) solution (cofactor)

-

Catalase

-

Assay buffer (e.g., Tris-HCl or HEPES, pH 7.4)

-

Stopping solution (e.g., trichloroacetic acid or perchloric acid)

-

HPLC system with a fluorescence or UV detector for tyrosine quantification

-

96-well plates or microcentrifuge tubes

-

Incubator or water bath at 37°C

Procedure:

-

Reaction Setup: In a 96-well plate or microcentrifuge tubes, prepare the reaction mixtures. For each reaction, include the assay buffer, catalase, and the PAH enzyme.

-

Inhibitor and Substrate Addition: Add varying concentrations of this compound to the respective wells. Also, prepare control wells without the inhibitor. Add a fixed, non-saturating concentration of L-phenylalanine to all wells.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5-10 minutes) at 37°C to allow for binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the cofactor, BH4, to each well.

-

Incubation: Incubate the reaction mixtures at 37°C for a specific time period (e.g., 20-30 minutes) during which the reaction is linear.

-

Termination of Reaction: Stop the reaction by adding a stopping solution, such as trichloroacetic acid, which will precipitate the enzyme.

-

Quantification of Tyrosine: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the amount of tyrosine produced using an HPLC system with either fluorescence or UV detection.

-

Data Analysis: Calculate the rate of tyrosine formation for each inhibitor concentration. Plot the reaction velocity against the substrate concentration in the presence and absence of the inhibitor (e.g., using a Lineweaver-Burk plot) to determine the type of inhibition and to calculate the inhibition constant (Ki).

Signaling Pathways and Logical Relationships

Phenylalanine Metabolism and this compound Inhibition

This compound primarily interferes with the normal metabolic pathway of phenylalanine. The following diagram illustrates the conversion of phenylalanine to tyrosine by phenylalanine hydroxylase and how this compound competitively inhibits this step.

Guthrie Test Workflow

The Guthrie test is a classic example of a biological assay that utilizes the antagonistic properties of this compound. The workflow is a logical sequence of steps leading to the diagnosis of PKU.

Hypothesized Impact on Cellular Signaling

While direct evidence linking this compound to specific signaling pathways like mTOR and MAPK is limited, its role as a phenylalanine antagonist suggests a potential for indirect influence. Amino acid availability is a critical regulator of these pathways. Deprivation of an essential amino acid like phenylalanine can lead to the inhibition of mTORC1 signaling and the activation of stress-response pathways like the MAPK pathway. As a competitive inhibitor of phenylalanine uptake and utilization, this compound could mimic a state of phenylalanine deprivation, thereby potentially modulating these key cellular signaling networks.

Conclusion

This compound serves as a valuable research tool due to its specific antagonism of phenylalanine. Its biological effects are primarily centered on the disruption of phenylalanine-dependent processes, leading to bacterial growth inhibition, enzyme inhibition, and reduced amino acid transport. The quantitative data and experimental protocols provided in this guide offer a practical foundation for researchers working with this compound. While its direct effects on complex signaling networks like mTOR and MAPK are still an area for further investigation, its ability to mimic phenylalanine deprivation provides a strong rationale for exploring its potential to modulate these pathways. As our understanding of the intricate interplay between amino acid metabolism and cellular signaling deepens, the utility of specific antagonists like this compound in dissecting these pathways is likely to expand.

References

- 1. Determination of phenylalanine hydroxylase activity by liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. superchemistryclasses.com [superchemistryclasses.com]

- 3. thekingsleyclinic.com [thekingsleyclinic.com]

- 4. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

The Discovery, History, and Applications of 2-Thienylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thienylalanine is a non-proteinogenic amino acid that has garnered significant interest in the scientific community for its role as a potent antagonist of the essential amino acid phenylalanine. Structurally similar to phenylalanine, with a thiophene ring replacing the phenyl group, this compound serves as a valuable tool in biochemical research and a building block in medicinal chemistry. This technical guide provides an in-depth overview of the discovery, history, biological activity, and experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

The exploration of amino acid analogs as potential antimetabolites led to the synthesis and investigation of this compound. An early improved synthesis of β-2-thienylalanine was reported in the Journal of Biological Chemistry in 1946. Its primary initial application was in the study of amino acid metabolism and antagonism.

A pivotal moment in the history of this compound came with its use in the Guthrie test, a bacterial inhibition assay developed by Robert Guthrie in the 1960s for the early screening of phenylketonuria (PKU) in newborns.[1] This test utilizes the ability of this compound to inhibit the growth of the bacterium Bacillus subtilis. In the presence of high levels of phenylalanine in a blood sample, this inhibition is overcome, allowing for the detection of the metabolic disorder.[1]

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of enzymes and transport systems that recognize phenylalanine. Its structural similarity allows it to bind to the active sites of these proteins, thereby blocking the normal metabolic processes involving phenylalanine.

Inhibition of Phenylalanine Hydroxylase

This compound is a known inhibitor of phenylalanine hydroxylase, the enzyme responsible for the conversion of phenylalanine to tyrosine. This inhibition is competitive in nature. In vitro studies using rat liver and kidney homogenates have demonstrated this inhibitory effect.

Inhibition of Phenylalanine Intestinal Transport

The intestinal absorption of phenylalanine is also competitively inhibited by this compound.[2] This has been demonstrated in studies using in vivo perfusion of rat jejunum.

Incorporation into Proteins and Antibacterial Activity

As a phenylalanine analog, this compound can be mistakenly incorporated into proteins in place of phenylalanine during protein synthesis.[3] This substitution can lead to the formation of non-functional proteins, which is the basis for its growth-inhibitory effects on bacteria like Bacillus subtilis and Escherichia coli.[3][4]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

| Parameter | Enzyme/System | Organism/Tissue | Value | Reference |

| Apparent Km of Phenylalanine (in the presence of 24mM β-2-thienyl-dl-alanine) | Phenylalanine Hydroxylase | Rat Liver | 2.70 mM | [2] |

| Apparent Km of Phenylalanine (in the presence of 24mM β-2-thienyl-dl-alanine) | Phenylalanine Hydroxylase | Rat Kidney | 1.60 mM | [2] |

| Ki | Phenylalanine Intestinal Transport | Rat Jejunum | 81 mM | [2] |

Table 1: Inhibitory constants of this compound.

| Property | Value | Reference |

| Molecular Formula | C7H9NO2S | [5] |

| Molecular Weight | 171.22 g/mol | [5] |

| Appearance | Faintly beige powder | |

| CAS Number | 139-86-6 | [6] |

Table 2: Physicochemical properties of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of β-2-Thienyl-DL-alanine via Optical Resolution

This protocol describes the preparation of optically active β-2-thienyl-L-alanine from a racemic mixture using an optical resolving agent.

Materials:

-

β-2-thienyl-DL-alanine

-

Dibenzoyl-D-tartaric acid

-

Water

-

Acetic acid

-

Heating and stirring apparatus

-

Filtration equipment

Procedure:

-

To a reaction vessel, add 200 mL of water and 50 mL of acetic acid.

-

Add 10.0 g of β-2-thienyl-DL-alanine and 20.9 g of dibenzoyl-D-tartaric acid to the solvent mixture.[7]

-

Heat the mixture to 60°C and stir for 1 hour.[7]

-

Slowly cool the solution to room temperature and continue stirring for an additional hour.[7]

-

The salt of β-2-thienyl-L-alanine and dibenzoyl-D-tartaric acid will precipitate.

-

Collect the precipitated salt by filtration. The resulting product should have a high L/D ratio (e.g., 96/4).[7]

-

The free L-amino acid can be obtained by subsequent treatment of the salt.

Phenylalanine Hydroxylase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on phenylalanine hydroxylase activity by measuring the production of tyrosine.

Materials:

-

Phenylalanine hydroxylase enzyme solution (0.2 - 1.0 unit/mL)

-

200 mM Tris-HCl buffer, pH 7.2

-

4.0 mM L-Phenylalanine solution

-

Catalase solution (4000 units/mL)

-

16.65 mM DL-Dithiothreitol (DTT) solution

-

6-Methyl-5,6,7,8-tetrahydropterine (6-MTHP) solution

-

This compound solution (inhibitor, various concentrations)

-

5% (v/v) Trichloroacetic acid (TCA) solution

-

Reagents for tyrosine detection (e.g., 1-Nitroso-2-Naphthol solution, Nitric Acid with Sodium Nitrite)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, L-phenylalanine solution, and catalase.

-

Add the phenylalanine hydroxylase enzyme solution to the reaction mixture.

-

To test for inhibition, add varying concentrations of this compound to the reaction mixture. A control reaction should be run without the inhibitor.

-

Equilibrate the mixture to 25°C.

-

Initiate the reaction by adding the cofactor, 6-MTHP.

-

Incubate the reaction at 25°C for a defined period (e.g., 8 minutes).

-

Stop the reaction by adding the TCA solution.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Quantify the amount of tyrosine produced in the supernatant using a colorimetric method with 1-Nitroso-2-Naphthol, which forms a colored product with tyrosine that can be measured spectrophotometrically at 450 nm.[8]

-

Compare the tyrosine production in the presence and absence of this compound to determine the inhibitory activity.

In Vitro Intestinal Transport Inhibition Assay using Caco-2 Cells

This protocol describes a method to assess the inhibition of phenylalanine transport by this compound using a Caco-2 cell monolayer model, which mimics the intestinal epithelium.

Materials:

-

Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)

-

Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)

-

L-Phenylalanine solution (containing a labeled tracer, e.g., 14C-phenylalanine)

-

This compound solution (inhibitor, various concentrations)

-

Scintillation counter

Procedure:

-

Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation into a polarized monolayer.

-

Wash the cell monolayers with transport buffer.

-

Add the transport buffer containing labeled L-phenylalanine to the apical (upper) chamber.

-

To test for inhibition, add varying concentrations of this compound to the apical chamber along with the labeled L-phenylalanine.

-

At various time points, collect samples from the basolateral (lower) chamber.

-

Quantify the amount of labeled L-phenylalanine that has been transported across the cell monolayer by liquid scintillation counting.

-

Compare the transport rates in the presence and absence of this compound to determine the extent of inhibition.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. A Shared Perspective on in Vitro and in Vivo Models to Assay Intestinal Transepithelial Transport of Food Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C7H9NO2S | CID 91444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. β-2-Thienylalanine - Wikipedia [en.wikipedia.org]

- 7. US20180290996A1 - Method for preparing thienyl alanine having optical activity - Google Patents [patents.google.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Solubility of 2-Thienylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-thienylalanine, a non-proteinogenic amino acid of interest in pharmaceutical and biochemical research. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages data from the structurally similar proteinogenic amino acids, L-phenylalanine and L-tryptophan, to provide a robust comparative analysis. This guide also details the standard experimental protocols for solubility determination, offering a framework for researchers to ascertain the solubility of this compound in their specific solvent systems.

Introduction to this compound and its Importance

This compound is an analog of the essential amino acid phenylalanine, where the phenyl group is replaced by a thiophene ring. This structural modification imparts unique physicochemical properties, making it a valuable tool in various research applications, including its use as a competitive inhibitor in bacterial growth assays and as a building block in peptide synthesis. Understanding its solubility is paramount for its effective use in these applications, as it directly impacts formulation, bioavailability, and experimental design.

Quantitative Solubility Data

To provide a more substantive understanding of its likely solubility profile, this guide presents a comparative analysis with L-phenylalanine and L-tryptophan. These amino acids share structural similarities with this compound, particularly the presence of an aromatic ring system attached to the alanine backbone.

Table 1: Comparative Solubility of Aromatic Amino Acids in Various Solvents

| Solvent | This compound | L-Phenylalanine | L-Tryptophan |

| Water | Slightly soluble[1][2]; ≥ 5 mg/mL[3]; 0.15 M[4] | Sparingly soluble[5]; ~27 g/L at 25°C[6] | 11.4 g/L at 25°C[7] |

| Ethanol | Data not available | Practically insoluble[5] | Soluble in hot alcohol[7] |

| Methanol | Data not available | Data not available | Data not available |

| Acetone | Data not available | Data not available | Data not available |

| DMSO | Data not available | Data not available | Soluble |

Note: The presented data for L-phenylalanine and L-tryptophan are compiled from various sources and are intended for comparative purposes. The solubility can be influenced by factors such as temperature and pH.

The structural similarity of the side chains—a thiophene ring in this compound, a phenyl ring in phenylalanine, and an indole ring in tryptophan—suggests that their solubility behavior in polar and non-polar solvents will be comparable. All three are expected to exhibit limited solubility in water and even lower solubility in less polar organic solvents.

Factors Influencing Solubility

The solubility of amino acids like this compound is significantly influenced by several factors:

-

Temperature: Generally, the solubility of amino acids in aqueous solutions increases with temperature[8][9][10]. This is because the dissolution process is often endothermic.

-

pH: The solubility of amino acids is highly dependent on the pH of the solution. It is typically at its minimum at the isoelectric point (pI), where the net charge of the molecule is zero. At pH values above or below the pI, the amino acid exists as a charged species (anion or cation), which enhances its interaction with polar solvents like water, thereby increasing its solubility[11][12][13].

-

Solvent Polarity: The "like dissolves like" principle applies. The zwitterionic nature of amino acids at neutral pH makes them more soluble in polar solvents. The hydrophobicity of the side chain also plays a crucial role; the aromatic-like thiophene ring in this compound contributes to its overall low solubility in water.

Experimental Protocols for Solubility Determination

For researchers needing to determine the precise solubility of this compound in a specific solvent system, the following established methods are recommended.

Equilibrium Solubility Method (Shake-Flask Method)

This is the gold standard for determining thermodynamic solubility. It involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed container (e.g., a glass vial).

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration (using a filter that does not adsorb the solute) or centrifugation.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).

-

Calculation: The solubility is expressed as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or mol/L).

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents or conditions, various HTS methods can be employed. These are often kinetic solubility measurements.

Methodology (General Workflow):

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared, typically in dimethyl sulfoxide (DMSO).

-

Dilution: Aliquots of the stock solution are added to the test solvents in a multi-well plate.

-

Precipitation Detection: The formation of a precipitate is monitored over time using techniques like nephelometry (light scattering), UV-Vis spectroscopy, or visual inspection.

-

Data Analysis: The solubility is often reported as the concentration at which precipitation is first observed.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination method.

Caption: Experimental workflow for equilibrium solubility determination.

Conclusion

While direct quantitative solubility data for this compound is sparse, a comparative analysis with structurally similar amino acids like L-phenylalanine and L-tryptophan provides valuable insights into its likely solubility profile. Researchers and drug development professionals are encouraged to determine the solubility of this compound under their specific experimental conditions using the standardized protocols outlined in this guide. A thorough understanding of its solubility is a critical first step in harnessing the full potential of this unique amino acid in scientific research and development.

References

- 1. L-2-THIENYLALANINE | 22951-96-8 [chemicalbook.com]

- 2. L-2-THIENYLALANINE CAS#: 22951-96-8 [m.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. echemi.com [echemi.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. sepax-tech.com.cn [sepax-tech.com.cn]

- 7. Tryptophan - Wikipedia [en.wikipedia.org]

- 8. Strona domeny infona.pl [infona.pl]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Spectroscopic Properties of 2-Thienylalanine: A Technical Guide

Introduction: 2-Thienylalanine is a non-proteinogenic amino acid, structurally analogous to phenylalanine, where the phenyl ring is replaced by a thiophene ring.[1] This substitution imparts unique chemical and biological properties, making it a valuable building block in medicinal chemistry and drug development.[2] Its incorporation into peptides or small molecules can modulate pharmacokinetic properties and enhance biological activity.[3] A thorough understanding of its spectroscopic characteristics is crucial for its identification, quantification, and the structural analysis of peptides and proteins into which it is incorporated. This guide provides an in-depth overview of the key spectroscopic properties of this compound, tailored for researchers and drug development professionals.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For this compound, the key chromophore is the thiophene ring, an aromatic system that absorbs UV radiation. This property is fundamental for quantifying the concentration of the amino acid in solution via the Beer-Lambert law.

Spectroscopic Data

Quantitative UV-Vis absorption data for isolated this compound is not extensively reported in peer-reviewed literature. However, based on the thiophene chromophore, significant absorption is expected in the UV region. For comparison, its structural analog, phenylalanine, exhibits an absorption maximum around 257-260 nm.[4] The presence of the sulfur atom in the thiophene ring may shift the absorption wavelength.

| Parameter | Value | Reference |

| Absorption Maximum (λmax) | Not Reported | - |

| Molar Absorptivity (ε) | Not Reported | - |

Experimental Protocol: UV-Vis Spectrum Acquisition

This protocol outlines the determination of this compound concentration and its absorption spectrum.

-

Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable UV-transparent solvent, such as deionized water or phosphate buffer (pH 7.4).

-

Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes for stabilization.

-

Use matched quartz cuvettes with a 1 cm path length for all measurements to ensure consistency.

-

-

Data Acquisition:

-

Fill a cuvette with the solvent blank and record a baseline spectrum across the desired wavelength range (e.g., 200-400 nm).

-

Measure the absorbance of each standard dilution at the wavelength of maximum absorbance (λmax), which must be determined by an initial scan.

-

To determine λmax, perform a wavelength scan (200-400 nm) on a mid-range concentration sample.

-

Measure the absorbance of the unknown sample.

-

-

Data Analysis:

-

Subtract the blank spectrum from each sample spectrum.

-

Plot a calibration curve of absorbance versus concentration for the standards.

-

Use the linear regression of the calibration curve to determine the concentration of the unknown sample based on its absorbance.

-

Visualization: UV-Vis Experimental Workflow

Caption: Workflow for quantitative analysis of this compound using UV-Vis spectroscopy.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed photons. While many amino acids have low intrinsic fluorescence, aromatic residues can be fluorescent. The fluorescence properties of this compound are primarily attributed to its thiophene ring. These properties are highly sensitive to the local environment, making it a useful probe for studying protein conformation and binding events.

Spectroscopic Data

Specific fluorescence data for isolated this compound, such as its quantum yield, is not widely available. The fluorescence of thiophene-containing compounds can vary significantly with substitution and environment.[3][5] For context, phenylalanine has a very low quantum yield (0.022).[3] It is common to derivatize amino acids with highly fluorescent tags to enhance detection and analysis.[6]

| Parameter | Value | Reference |

| Excitation Maximum (λex) | Not Reported | - |

| Emission Maximum (λem) | Not Reported | - |

| Fluorescence Quantum Yield (ΦF) | Not Reported | - |

Experimental Protocol: Fluorescence Spectrum Acquisition

This protocol describes how to measure the fluorescence emission spectrum of this compound.

-

Sample Preparation:

-

Prepare a dilute stock solution of this compound (e.g., 100 µM) in a fluorescence-grade solvent (e.g., ethanol or buffered water). The solvent should not fluoresce in the region of interest.

-

Ensure the sample absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner-filter effects.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions (typically 30-60 minutes).

-

Set the excitation and emission slit widths (e.g., 5 nm). Wider slits increase signal but decrease resolution.

-

-

Data Acquisition:

-

Acquire an emission spectrum of the solvent blank by scanning the emission monochromator while holding the excitation wavelength fixed. A reasonable starting excitation wavelength (λex) would be near the compound's expected UV absorption maximum (e.g., 260-280 nm).

-

Acquire the emission spectrum of the this compound sample using the same instrument settings. The emission scan range should typically start ~10-20 nm above the excitation wavelength and extend for 200-300 nm (e.g., scan from 290 nm to 600 nm).

-

To find the optimal excitation wavelength, perform an excitation scan by scanning the excitation monochromator while holding the emission monochromator fixed at the peak of the emission spectrum.

-

-

Data Analysis:

-

Subtract the solvent blank spectrum from the sample spectrum to obtain the corrected fluorescence spectrum of this compound.

-

Identify the wavelengths of maximum excitation and emission intensity.

-

Visualization: Fluorescence Spectroscopy Workflow

Caption: General workflow for acquiring fluorescence excitation and emission spectra.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of chiral molecules, particularly peptides and proteins. It measures the differential absorption of left- and right-circularly polarized light. When incorporated into a peptide chain, this compound, as an aromatic amino acid, contributes to the near-UV CD spectrum (250-350 nm). The signal in this region is sensitive to the local environment and conformation of the thiophene side chain, providing insights into protein folding and tertiary structure.

Spectroscopic Data

The CD spectrum of an individual amino acid is typically weak. The primary utility of this compound in CD spectroscopy arises when it is part of a larger, structured peptide or protein. The data below describes the expected spectral regions where it contributes.

| Spectral Region | Wavelength Range | Structural Information |

| Far-UV | 190-250 nm | Peptide backbone conformation (α-helix, β-sheet) |

| Near-UV | 250-350 nm | Tertiary structure and local environment of the aromatic this compound side chain |

Experimental Protocol: Peptide CD Spectrum Acquisition

This protocol is for analyzing a peptide containing one or more this compound residues.

-

Sample Preparation:

-

Dissolve the peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate). Buffers with high chloride concentrations or other components that absorb in the far-UV should be avoided.

-

Determine the peptide concentration accurately, for example, by UV-Vis absorbance. A typical concentration for far-UV CD is 0.1 mg/mL and for near-UV CD is 1 mg/mL.

-

Prepare a matched buffer blank solution identical to the sample solution but without the peptide.

-

-

Instrument Setup:

-

Purge the CD spectropolarimeter with dry nitrogen gas for at least 30 minutes before and during the experiment.

-

Set the desired temperature using a Peltier temperature controller.

-

Select an appropriate quartz cuvette. A 1 mm path length is common for far-UV, while a 10 mm path length is often used for near-UV measurements.

-

-

Data Acquisition:

-

Collect a baseline spectrum of the buffer blank in the desired range (e.g., 190-260 nm for far-UV; 250-350 nm for near-UV).

-

Rinse the cuvette thoroughly and fill it with the peptide sample.

-

Acquire the CD spectrum of the peptide sample using the same instrument settings (e.g., scan speed, bandwidth, number of accumulations). Multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the buffer baseline from the sample spectrum.

-

Convert the raw data (typically in millidegrees) to Mean Residue Ellipticity ([θ]), which normalizes for concentration, path length, and the number of amino acid residues.

-

Visualization: Circular Dichroism Experimental Workflow

Caption: Workflow for acquiring and analyzing the CD spectrum of a peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the three-dimensional structure and dynamics of molecules in solution at atomic resolution. For this compound, ¹H and ¹³C NMR provide a unique fingerprint based on the chemical shifts of its hydrogen and carbon atoms, respectively. These shifts are sensitive to the electronic environment of each nucleus.

Spectroscopic Data

NMR spectra for both L- and DL-forms of this compound are available from various databases and suppliers.[2][7][8] The chemical shifts provide definitive information for structural confirmation. The exact values can vary slightly depending on the solvent and pH.

Table 4.1: ¹H NMR Chemical Shifts (δ) for this compound (Note: Data is representative and may vary with solvent and conditions)

| Proton | Chemical Shift (ppm) | Multiplicity |

| α-H | ~3.8 | Multiplet |

| β-H | ~1.5 | Multiplet |

| Thiophene H | 6.9 - 7.4 | Multiplets |

Table 4.2: ¹³C NMR Chemical Shifts (δ) for this compound (Note: Data is representative and may vary with solvent and conditions)

| Carbon | Chemical Shift (ppm) |

| C=O (Carboxyl) | ~178 |

| Cα | ~53 |

| Cβ | ~19 |

| Thiophene C | 125 - 140 |

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube. D₂O is often preferred for amino acids to exchange labile amine and carboxyl protons.

-

Add a small amount of an internal standard, such as DSS or TMSP, for referencing the chemical shifts to 0 ppm if required.

-

Ensure the sample is fully dissolved and the solution is clear.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which sharpens the spectral lines.

-

Tune and match the probe to the correct frequency for the nucleus being observed (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. ¹³C has a low natural abundance, so a larger number of scans and a more concentrated sample may be required.

-

-

Data Analysis:

-

Process the raw data (Free Induction Decay, FID) by applying a Fourier transform.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction.

-

Reference the spectrum using the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Assign the peaks to the corresponding atoms in the molecule based on their chemical shift, multiplicity, and integration.

-

Visualization: NMR Experimental Workflow

References

- 1. β-2-Thienylalanine - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H9NO2S | CID 91444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. beta-2-thienyl-D,L-Alanine | C7H9NO2S | CID 44123331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 2-Thienylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Thienylalanine, a critical non-proteinogenic amino acid analogue used in pharmaceutical research and development. Ensuring the integrity of this compound is paramount for reproducible experimental results and the development of safe and effective therapeutics.

Chemical and Physical Properties

This compound, with the systematic name 2-Amino-3-(thiophen-2-yl)propanoic acid, is an analogue of phenylalanine where the phenyl group is replaced by a thiophene ring. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₇H₉NO₂S[1] |

| Molecular Weight | 171.22 g/mol [1][2] |

| Appearance | Faintly beige or off-white to brown crystalline powder[1] |

| Melting Point | Approximately 255-263 °C (decomposes) |

| Solubility | Slightly soluble in water.[3] |

| pKa | ~2.15 (predicted) |

Recommended Storage Conditions

Proper storage is crucial to maintain the stability and purity of this compound. The following tables summarize the recommended storage conditions for both solid form and solutions, based on supplier data sheets and general laboratory best practices.

Solid Form (Lyophilized Powder)

| Storage Duration | Temperature | Atmosphere | Light Conditions |

| Short-term (weeks) | 2-8°C | Standard | Protect from light |

| Long-term (months to years) | -20°C to -80°C | Inert gas (e.g., Argon) recommended | Protect from light |

In Solution

| Solvent | Storage Duration | Temperature | Additional Notes |

| Aqueous Buffer (pH 5-7) | Up to 1 month | -20°C | Avoid repeated freeze-thaw cycles. |

| Aqueous Buffer (pH 5-7) | Up to 6 months | -80°C | Aliquot into single-use vials. |

| Organic Solvents (e.g., DMSO) | Up to 1 month | -20°C | Ensure solvent is anhydrous. |

| Organic Solvents (e.g., DMSO) | Up to 6 months | -80°C | Store in tightly sealed containers. |

Stability Profile and Potential Degradation Pathways

While specific, in-depth public stability studies on this compound are limited, its chemical structure suggests susceptibility to degradation pathways common to amino acids, particularly those containing a sulfur-heterocycle. Forced degradation studies are instrumental in elucidating these pathways.[4][5]

Factors Affecting Stability

-

Temperature: Elevated temperatures can accelerate oxidation and other degradation reactions.

-

pH: Extremes in pH can lead to hydrolysis and racemization. The stability of amino acids in solution is often optimal near their isoelectric point.

-

Light: The thiophene ring may be susceptible to photodegradation upon exposure to UV light.

-

Oxidizing Agents: The sulfur atom in the thiophene ring is prone to oxidation.

Hypothetical Degradation Pathway

Based on the chemical structure of this compound, a potential degradation pathway could involve oxidation of the thiophene ring. The following diagram illustrates a hypothetical oxidative degradation pathway.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of experiments should be conducted. The following are generalized protocols for such studies.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4][5][6]

Objective: To generate degradation products of this compound under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

-

Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.

Example HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Workflow for Stability Testing

The following diagram outlines a logical workflow for conducting a comprehensive stability study of this compound.

Conclusion

The stability of this compound is a critical factor for its successful application in research and drug development. While specific degradation pathways have not been extensively published, adherence to recommended storage conditions, particularly protection from light and elevated temperatures, is essential. For applications requiring the highest level of assurance, a comprehensive stability study following the outlined protocols is strongly recommended. This will ensure the quality and reliability of experimental data and contribute to the development of robust and safe pharmaceutical products.

References

- 1. This compound | C7H9NO2S | CID 91444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. biopharmaspec.com [biopharmaspec.com]

An In-Depth Technical Guide to the Mechanism of Action of 2-Thienylalanine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Thienylalanine (2-TA) is a non-proteinogenic amino acid analogue of phenylalanine that exerts its biological effects through several distinct mechanisms. Primarily, it acts as a competitive antagonist of phenylalanine, interfering with key metabolic and biosynthetic pathways. This technical guide elucidates the core mechanisms of action of this compound, providing a comprehensive overview of its effects on enzyme kinetics, cellular transport, protein synthesis, and metabolic pathways. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions, intended to serve as a valuable resource for researchers in drug discovery and development.

Core Mechanisms of Action

This compound's primary mechanisms of action stem from its structural similarity to the essential amino acid L-phenylalanine. This mimicry allows it to interact with biological systems that normally recognize and process phenylalanine, leading to antagonistic effects. The three principal mechanisms are:

-

Competitive Inhibition of Phenylalanine Hydroxylase: this compound competitively inhibits phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine. This inhibition disrupts the normal metabolic flux of aromatic amino acids.

-

Inhibition of Phenylalanine Transport: It competitively inhibits the intestinal absorption and cellular uptake of phenylalanine by targeting amino acid transporters.

-

Incorporation into Proteins and False Feedback Inhibition: this compound can be mistakenly incorporated into nascent polypeptide chains during protein synthesis, leading to the formation of non-functional proteins. This incorporation can also lead to "false feedback inhibition" of the aromatic amino acid biosynthesis pathway, downregulating the production of essential aromatic amino acids.

Quantitative Analysis of Inhibitory Effects

The inhibitory potency of this compound has been quantified in various experimental systems. The following tables summarize the key kinetic parameters.

Table 1: Inhibition of Phenylalanine Hydroxylase

| Tissue | Enzyme Source | Inhibitor Concentration | Apparent Km for Phenylalanine (Control) | Apparent Km for Phenylalanine (with 2-TA) | Vmax | Reference |

| Rat Liver | Crude Homogenate | 24 mM | 0.61 mM | 2.70 mM | No significant change | [1] |

| Rat Kidney | Crude Homogenate | 24 mM | 0.50 mM | 1.60 mM | No significant change | [1] |

Table 2: Inhibition of Intestinal Phenylalanine Absorption

| System | Perfusion Concentration of Phenylalanine | Ki of this compound | Reference |

| Rat Jejunum (in vivo) | 0.2–2.0 mM | 81 mM | [1] |

Signaling and Metabolic Pathways

Aromatic Amino Acid Biosynthesis and False Feedback Inhibition

In microorganisms and plants, the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) is tightly regulated by feedback inhibition, where the end products allosterically inhibit key enzymes in the pathway.[2][3][4] this compound, by mimicking phenylalanine, can trigger this feedback inhibition, a phenomenon known as "false feedback inhibition".[5] This leads to a downregulation of the entire aromatic amino acid biosynthesis pathway, depriving the cell of essential building blocks for protein synthesis and other metabolic processes.

References

- 1. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Control of Aromatic Acid Biosynthesis in Bacillus subtilis: Sequential Feedback Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. FALSE FEEDBACK INHIBITION OF AROMATIC AMINO ACID BIOSYNTHESIS BY BETA-2-THIENYLALANINE - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Incorporating 2-Thienylalanine into Proteins using Cell-Free Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for protein engineering, enabling the introduction of novel chemical functionalities, biophysical probes, and therapeutic moieties. 2-Thienylalanine, a structural analog of phenylalanine, presents an interesting candidate for modifying protein structure and function due to its unique electronic and steric properties. Cell-free protein synthesis (CFPS) systems have emerged as a robust platform for the efficient incorporation of ncAAs, offering an open environment that allows for precise control over reaction components. This application note provides a detailed protocol for the incorporation of this compound into a target protein using an E. coli-based cell-free system.

Principle

This compound can be incorporated into proteins in place of phenylalanine by leveraging the substrate promiscuity of the endogenous phenylalanyl-tRNA synthetase (PheRS) in an E. coli cell-free extract.[1][2] By preparing a cell-free extract deficient in phenylalanine and supplementing the CFPS reaction with this compound, the translational machinery can be directed to utilize the non-canonical analog at phenylalanine codon positions. This method provides a straightforward approach for producing proteins containing this compound without the need for complex genetic engineering of orthogonal translation systems.

Experimental Workflow

The overall workflow for incorporating this compound into a target protein using a cell-free system is depicted below.

References

Application Notes and Protocols: 2-Thienylalanine as a Fluorescent Probe for Protein Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of fluorescent non-canonical amino acids (ncAAs) into proteins offers a powerful approach for elucidating protein structure, dynamics, and interactions with minimal perturbation. 2-Thienylalanine, an analog of phenylalanine, presents an intriguing candidate for such applications due to the inherent fluorescence of the thiophene moiety. This document provides detailed application notes and protocols for utilizing this compound as a fluorescent probe in protein studies, including its incorporation into proteins and subsequent analysis using fluorescence spectroscopy. While extensive quantitative photophysical data for this compound is not widely available in the current literature, this guide offers a framework based on the properties of structurally related thienyl-containing amino acids and established methodologies for ncAA-based fluorescence studies.

Data Presentation: Photophysical Properties of Thienyl-Containing Amino Acids

Quantitative fluorescence data for this compound is not extensively documented. However, studies on other thienyl- and bithienyl-containing amino acids demonstrate their utility as fluorescent probes.[1] The table below serves as a template for researchers to populate with experimentally determined values for this compound and provides a comparison with a well-characterized fluorescent amino acid, 4-cyanotryptophan.[2]

| Property | This compound (Template) | 4-Cyanotryptophan (for comparison) | Reference Standard (e.g., Quinine Sulfate) |

| Excitation Max (λex) | TBD | ~325 nm | ~350 nm |

| Emission Max (λem) | TBD | ~420 nm | ~450 nm |

| Quantum Yield (Φ) | TBD | 0.8 - 0.9 | 0.54 |

| Fluorescence Lifetime (τ) | TBD | 13.7 ns | 19.1 ns |

| Molar Extinction Coefficient (ε) | TBD | ~6,000 M⁻¹cm⁻¹ | 13,000 M⁻¹cm⁻¹ |

TBD: To Be Determined experimentally.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into a Target Protein

This protocol outlines the genetic incorporation of this compound into a protein of interest at a specific site using the amber stop codon (TAG) suppression methodology.

Materials:

-

Expression plasmid for the target protein with a TAG codon at the desired incorporation site.

-

Plasmid for an evolved aminoacyl-tRNA synthetase (aaRS) specific for this compound and its cognate tRNA.

-

E. coli expression strain (e.g., BL21(DE3)).

-

Luria-Bertani (LB) agar plates and broth with appropriate antibiotics.

-

Minimal medium (e.g., M9) supplemented with glucose and amino acids (excluding phenylalanine).

-

This compound solution (e.g., 100 mM stock in a suitable solvent).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

-

Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Methodology:

-

Plasmid Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the aaRS/tRNA plasmid. Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into LB broth with antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate minimal medium with the overnight starter culture to an initial OD₆₀₀ of ~0.1. Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Add this compound to the culture to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Protein Expression: Reduce the temperature to 18-25°C and continue to grow the cells for 12-16 hours to facilitate protein expression and incorporation of this compound.

-

Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.

-

Protein Purification: Purify the protein containing this compound using standard chromatography techniques appropriate for the protein's purification tag (e.g., affinity chromatography for His-tagged proteins).

-

Verification of Incorporation: Confirm the incorporation of this compound by mass spectrometry.

Workflow for site-specific incorporation of this compound.

Protocol 2: Fluorescence Spectroscopy of this compound-Labeled Protein

This protocol describes the basic fluorescence characterization of the purified protein containing this compound.

Materials:

-

Purified this compound-labeled protein.

-

Purified wild-type protein (as a control).

-

Spectrofluorometer.

-

Quartz cuvettes.

-

Appropriate buffer solution.

Methodology:

-

Sample Preparation: Prepare solutions of the labeled protein and the wild-type protein in the desired buffer. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Determine Excitation and Emission Maxima:

-

Set the emission wavelength to an estimated value (e.g., based on related compounds, ~350-450 nm) and scan a range of excitation wavelengths to find the excitation maximum (λex).

-

Set the excitation to the determined λex and scan a range of emission wavelengths to find the emission maximum (λem).

-

-

Measure Fluorescence Emission Spectrum: Record the fluorescence emission spectrum of the labeled protein by exciting at the determined λex. Record a spectrum of the wild-type protein under the same conditions to assess background fluorescence.

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound-labeled protein and a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Calculate the quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Fluorescence Lifetime Measurement: Use a time-resolved fluorometer (e.g., using Time-Correlated Single Photon Counting - TCSPC) to measure the fluorescence decay of the labeled protein. Fit the decay curve to an appropriate model (e.g., single or multi-exponential) to determine the fluorescence lifetime(s).

Fluorescence characterization workflow.

Protocol 3: Monitoring Protein Conformational Changes

The fluorescence of this compound is expected to be sensitive to its local environment. This property can be exploited to monitor conformational changes in the protein.

Materials:

-

Purified this compound-labeled protein.

-

Ligand, denaturant, or other molecule to induce a conformational change.

-

Spectrofluorometer.

Methodology:

-

Baseline Measurement: Record the fluorescence emission spectrum of the labeled protein in its native state as described in Protocol 2.

-

Induce Conformational Change: Add the ligand or denaturant to the protein solution and incubate for a sufficient time to allow the conformational change to occur.

-

Post-Change Measurement: Record the fluorescence emission spectrum of the protein after the addition of the interacting molecule.

-

Data Analysis: Compare the spectra before and after the conformational change. Analyze for changes in fluorescence intensity, a shift in the emission maximum (blue or red shift), or changes in the fluorescence lifetime. These changes can provide insights into the alterations in the local environment of the this compound probe.

Principle of monitoring conformational changes.

Applications in Drug Development

The use of this compound as a fluorescent probe can be highly valuable in various stages of drug development:

-

High-Throughput Screening (HTS): Develop fluorescence-based assays to screen for small molecules that bind to a target protein and induce a conformational change, detected by a change in this compound fluorescence.

-

Fragment-Based Drug Discovery: Monitor the binding of small molecular fragments to a target protein.

-

Mechanism of Action Studies: Elucidate how a drug candidate interacts with its target protein and affects its conformation and dynamics.

-

Protein-Protein Interaction (PPI) Studies: Incorporate this compound at the interface of a PPI to study inhibitors that disrupt the interaction, leading to a change in the probe's fluorescence.

Conclusion

This compound holds promise as a minimally perturbing, site-specific fluorescent probe for protein studies. While further characterization of its photophysical properties is required, the protocols outlined in this document provide a solid foundation for its incorporation and utilization. The ability to precisely position this fluorescent amino acid within a protein of interest opens up numerous possibilities for detailed investigations of protein structure, function, and interactions, with significant implications for basic research and drug discovery.

References

Application Notes and Protocols for 2-Thienylalanine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction